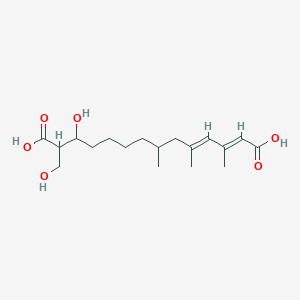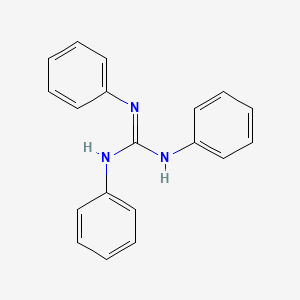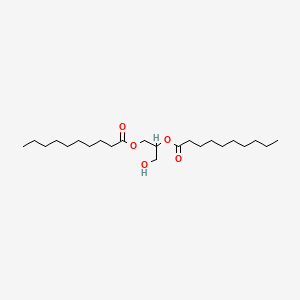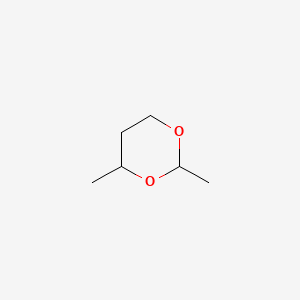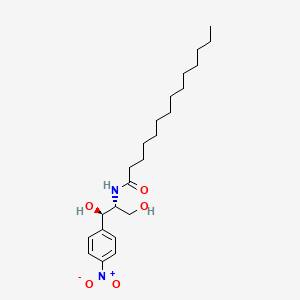
D-Nmappd
Vue d'ensemble
Description
D-NMAPPD is a potent inhibitor of ceramidase . It induces cell death in SW403 colon adenocarcinoma cells in a time- and concentration-dependent manner but has no effect on the viability of rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells when used at a concentration of 100 mM .
Synthesis Analysis
D-NMAPPD is a potent inhibitor of acid ceramidase . It reduces the alkaline ceramidase activity and elevates endogenous ceramide levels in all melanoma cell populations . High concentrations of D-NMAPPD show significant cytotoxic effects on HaCaT and melanoma cells .Molecular Structure Analysis
D-NMAPPD has a molecular weight of 422.6 and its chemical formula is C23H38N2O5 . Its chemical name is N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-tetradecanamide .Chemical Reactions Analysis
D-NMAPPD was found to be a potent inhibitor of acid ceramidase with an IC50 of approximately 10 μmol/l . It reduced the alkaline ceramidase activity and elevated endogenous ceramide levels in all melanoma cell populations .Physical And Chemical Properties Analysis
D-NMAPPD appears as a crystalline solid . It is soluble in ethanol, DMSO, and dimethyl formamide .Applications De Recherche Scientifique
1. Cancer Treatment and Tumor Growth Inhibition D-NMAPPD has been shown to induce apoptosis in SW403 cells by increasing intracellular ceramide accumulation and cytochrome C release. This effect can be prevented by caspase-3 inhibitors. In vivo, D-NMAPPD reduces tumor growth and the number of hepatic metastases in colon cancer mouse xenograft models .
Acid Ceramidase Inhibition
As a potent inhibitor of acid ceramidase, D-NMAPPD interferes with the degradation of ceramide into sphingosine and free fatty acids within lysosomes. Aberrant activity of acid ceramidase has been observed in several human cancers and Alzheimer’s disease, suggesting a therapeutic application for D-NMAPPD in these conditions .
Inhibition of N-myristoyltransferases
D-NMAPPD acts as a cell penetrant inhibitor of N-myristoyltransferases, suppressing FRS2α myristoylation. It inhibits oncogenic signaling in cancer cells caused by wild-type FGFRs and drug-resistant mutants (FGFRsDRM), indicating its potential use in targeting drug resistance in cancer therapy .
Mécanisme D'action
Target of Action
D-Nmappd, also known as (1R,2R)-B13, is a potent inhibitor of the enzyme acid ceramidase . Acid ceramidase is a lipid hydrolase responsible for the degradation of ceramide into sphingosine and free fatty acids within lysosomes . Aberrant activity of this enzyme has been observed in several human cancers and Alzheimer’s disease .
Mode of Action
D-Nmappd interacts with acid ceramidase, inhibiting its activity . This inhibition leads to an increase in the endogenous production of ceramides . Ceramides are bioactive lipids that play a crucial role in cell signaling processes, including the regulation of cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
By inhibiting acid ceramidase and thus increasing ceramide levels, D-Nmappd affects several biochemical pathways. Elevated ceramide levels have been associated with the induction of apoptosis, or programmed cell death . In addition, D-Nmappd has been shown to regulate NMDA receptor properties , which play a key role in synaptic plasticity and memory function.
Result of Action
The primary result of D-Nmappd’s action is the induction of apoptosis in certain cell types . For example, treatment of melanoma cells with D-Nmappd has been shown to elevate endogenous ceramide levels, leading to apoptosis . Moreover, D-Nmappd has been found to exhibit significant cytotoxic effects on certain cell lines .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDVLHKNBOGJY-FYYLOGMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Nmappd | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



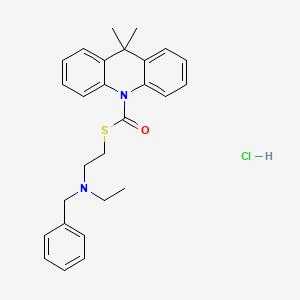
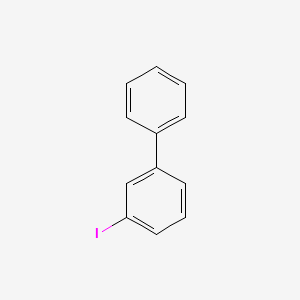

![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)


